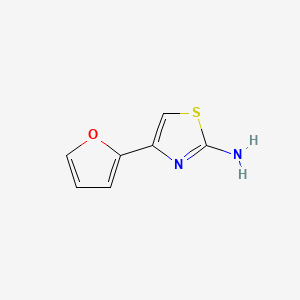

4-(2-furyl)-1,3-thiazol-2-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(furan-2-yl)-1,3-thiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2OS/c8-7-9-5(4-11-7)6-2-1-3-10-6/h1-4H,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGJGALUSBPYALD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=CSC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30352488 | |

| Record name | 4-(Furan-2-yl)-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30352488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28989-52-8 | |

| Record name | 4-(Furan-2-yl)-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30352488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(furan-2-yl)-1,3-thiazol-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of 4-(2-furyl)-1,3-thiazol-2-amine

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the chemical and biological properties of 4-(2-furyl)-1,3-thiazol-2-amine, a heterocyclic compound of interest in medicinal chemistry. It includes a summary of its physicochemical properties, detailed experimental protocols for its synthesis and characterization, and an exploration of its potential biological activities and associated signaling pathways.

Core Chemical Properties

This compound is a small molecule featuring a furan ring linked to a 2-aminothiazole core. The 2-aminothiazole scaffold is a significant pharmacophore found in numerous biologically active compounds and approved drugs.[1][2]

The key quantitative properties of this compound are summarized in the table below. This data is primarily derived from computational models and publicly available chemical databases.[3]

| Property | Value | Source |

| IUPAC Name | 4-(furan-2-yl)-1,3-thiazol-2-amine | PubChem[3] |

| Molecular Formula | C₇H₆N₂OS | PubChem[3] |

| Molecular Weight | 166.20 g/mol | PubChem[3] |

| Monoisotopic Mass | 166.02008399 Da | PubChem[3] |

| CAS Number | 28989-52-8 | PubChem[3] |

| Topological Polar Surface Area | 80.3 Ų | PubChem[3] |

| Hydrogen Bond Donor Count | 1 | PubChem[3] |

| Hydrogen Bond Acceptor Count | 4 | PubChem[3] |

| Rotatable Bond Count | 1 | PubChem[3] |

Experimental Protocols

This section details the methodologies for the synthesis and characterization of this compound.

The most common and direct method for synthesizing 4-substituted-1,3-thiazol-2-amines is the Hantzsch thiazole synthesis.[1] This method involves the condensation reaction between an α-haloketone and a thiourea.

Reaction Scheme: 2-Bromo-1-(furan-2-yl)ethan-1-one + Thiourea → this compound

Materials and Reagents:

-

2-Bromo-1-(furan-2-yl)ethan-1-one (α-haloketone)

-

Thiourea

-

Ethanol (or a similar suitable solvent)

-

Sodium bicarbonate (for neutralization, optional)

-

Deionized water

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and heat source

-

Filtration apparatus (Büchner funnel)

Procedure:

-

Reactant Dissolution: In a round-bottom flask, dissolve 1 equivalent of 2-bromo-1-(furan-2-yl)ethan-1-one in a suitable volume of ethanol.

-

Addition of Thiourea: Add 1.2 equivalents of thiourea to the solution.

-

Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux with constant stirring. The reaction progress can be monitored using Thin Layer Chromatography (TLC). Reaction times typically range from 2 to 6 hours.

-

Cooling and Precipitation: Once the reaction is complete, allow the mixture to cool to room temperature. The product, hydrobromide salt, may precipitate from the solution.

-

Neutralization and Isolation: Cool the mixture further in an ice bath. If necessary, neutralize the mixture with a saturated solution of sodium bicarbonate to yield the free amine. The resulting precipitate is collected by vacuum filtration.

-

Purification: Wash the collected solid with cold water and then with a small amount of cold ethanol to remove impurities. The crude product can be further purified by recrystallization from a suitable solvent like ethanol to afford this compound as a solid.[4][5]

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. 4-(Furan-2-yl)-1,3-thiazol-2-amine | C7H6N2OS | CID 727834 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. nanobioletters.com [nanobioletters.com]

- 5. Frontiers | Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives for the treatment of analgesia and inflammation: synthesis and in vitro, in vivo, and in silico studies [frontiersin.org]

An In-depth Technical Guide to 4-(2-furyl)-1,3-thiazol-2-amine (CAS Number: 28989-52-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(2-furyl)-1,3-thiazol-2-amine (CAS: 28989-52-8), a heterocyclic compound with potential applications in medicinal chemistry. This document consolidates available data on its physicochemical properties, synthesis, and potential biological activities, drawing from existing literature on related 2-aminothiazole derivatives. While specific experimental data for this compound is limited, this guide offers a foundational understanding for researchers interested in its further exploration and development.

Chemical and Physical Properties

This compound is a small molecule featuring a furan ring linked to a 2-aminothiazole core. The physicochemical properties are crucial for its handling, formulation, and pharmacokinetic profiling.[1]

| Property | Value | Source |

| CAS Number | 28989-52-8 | PubChem[1] |

| Molecular Formula | C₇H₆N₂OS | PubChem[1] |

| Molecular Weight | 166.20 g/mol | PubChem[1] |

| IUPAC Name | 4-(furan-2-yl)-1,3-thiazol-2-amine | PubChem[1] |

| Canonical SMILES | C1=COC(=C1)C2=CSC(=N2)N | PubChem[1] |

| InChI Key | CGJGALUSBPYALD-UHFFFAOYSA-N | PubChem[1] |

| Computed XLogP3 | 1.4 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 4 | PubChem[1] |

| Rotatable Bond Count | 1 | PubChem[1] |

| Exact Mass | 166.02008399 Da | PubChem[1] |

| Topological Polar Surface Area | 80.3 Ų | PubChem[1] |

Synthesis

The primary synthetic route to this compound is the Hantzsch thiazole synthesis. This well-established method involves the condensation of an α-haloketone with a thioamide. In this case, the precursors are 2-bromo-1-(2-furyl)ethanone and thiourea.

Synthesis Workflow

Experimental Protocol (Proposed)

This protocol is based on established Hantzsch synthesis procedures for analogous compounds and should be optimized for specific laboratory conditions.

Step 1: Synthesis of 2-Bromo-1-(2-furyl)ethanone (CAS: 15109-94-1)

-

Materials: 2-Acetylfuran, Bromine, Chloroform (or a suitable alternative solvent).

-

Procedure:

-

Dissolve 2-acetylfuran (1.0 eq) in chloroform in a round-bottom flask equipped with a dropping funnel and a magnetic stirrer.

-

Cool the solution in an ice bath.

-

Slowly add a solution of bromine (1.0 eq) in chloroform dropwise to the cooled solution with constant stirring.

-

After the addition is complete, allow the reaction mixture to stir at room temperature until the reaction is complete (monitored by TLC).

-

Wash the reaction mixture with a saturated solution of sodium bicarbonate and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-bromo-1-(2-furyl)ethanone.

-

Purify the crude product by recrystallization or column chromatography.

-

Step 2: Synthesis of this compound (CAS: 28989-52-8)

-

Materials: 2-Bromo-1-(2-furyl)ethanone, Thiourea, Ethanol.

-

Procedure:

-

Dissolve 2-bromo-1-(2-furyl)ethanone (1.0 eq) in ethanol in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

-

Add thiourea (1.1 eq) to the solution.

-

Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the progress by TLC.

-

After completion, cool the reaction mixture to room temperature.

-

Neutralize the mixture with a base (e.g., sodium bicarbonate solution) to precipitate the product.

-

Filter the precipitate, wash with cold water, and dry.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure this compound.

-

Spectral Data

Detailed spectral data for this compound is not widely published. However, the following information is available from public databases and can be supplemented with expected spectral characteristics based on its structure.

| Data Type | Information | Source |

| 1D NMR Spectra | Data available in NMRShiftDB. | PubChem[1] |

| GC-MS | Available from SpectraBase. | PubChem[1] |

Expected Spectral Features:

-

¹H NMR: Protons on the furan and thiazole rings are expected to appear in the aromatic region (δ 6.0-8.0 ppm). The amine protons (-NH₂) would likely appear as a broad singlet.

-

¹³C NMR: Resonances for the carbon atoms of the furan and thiazole rings are expected in the downfield region.

-

FTIR: Characteristic peaks for N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C=N stretching of the thiazole ring (around 1600-1650 cm⁻¹), and C-S stretching.

-

Mass Spectrometry: The molecular ion peak [M]⁺ would be expected at m/z = 166.

Biological Activity and Potential Applications

While specific biological data for this compound is scarce in the public domain, the 2-aminothiazole scaffold is a well-known pharmacophore present in numerous biologically active compounds. Research on analogous compounds suggests potential for this molecule in several therapeutic areas.

Potential as an Anticancer Agent

Numerous 2-aminothiazole derivatives have been investigated for their antiproliferative activity. For instance, a series of N,4-diaryl-1,3-thiazole-2-amines have been identified as tubulin polymerization inhibitors, with some compounds exhibiting IC₅₀ values in the sub-micromolar range against various cancer cell lines.[2] While no specific data exists for this compound, its structural similarity suggests it could be a candidate for anticancer screening.

Potential as an Antimicrobial Agent

The 2-aminothiazole moiety is a core component of several antimicrobial drugs. Studies on various substituted 2-aminothiazoles have demonstrated activity against a range of bacterial and fungal pathogens. For example, certain 4-(indol-3-yl)thiazole-2-amines have shown significant antimicrobial activity with MIC values in the low mg/mL range.[3] This suggests that this compound may also possess antimicrobial properties.

Potential as an Enzyme Inhibitor

Derivatives of furanyl-1,3-thiazole have been investigated as inhibitors of heparanase, an enzyme implicated in cancer metastasis and inflammation.[4] Although specific inhibitory concentrations for this compound are not available, this line of research indicates a potential mechanism of action for this class of compounds.

Hypothetical Signaling Pathway Involvement

Based on the anticancer activity of related tubulin inhibitors, a hypothetical mechanism of action for this compound, if it were to act similarly, would involve the disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as Acute Toxicity 4, indicating it is harmful if swallowed.[1] Standard laboratory safety precautions should be observed when handling this compound, including the use of personal protective equipment (PPE) such as gloves, lab coat, and safety glasses.

Conclusion

This compound is a readily synthesizable heterocyclic compound with a chemical scaffold that suggests potential for a range of biological activities, including anticancer, antimicrobial, and enzyme inhibitory effects. While specific and detailed experimental data for this compound remains limited in publicly accessible literature, this technical guide provides a solid foundation for researchers. The proposed synthesis protocol and the summary of potential biological activities based on related compounds should facilitate further investigation into the therapeutic potential of this molecule. Future research should focus on obtaining quantitative biological data and elucidating its specific mechanism of action to fully understand its promise in drug discovery and development.

References

- 1. 2-Bromo-1-(2-furyl)ethanone , ≥95% , 15109-94-1 - CookeChem [cookechem.com]

- 2. benchchem.com [benchchem.com]

- 3. 4-(Indol-3-yl)thiazole-2-amines and 4-ιndol-3-yl)thiazole Acylamines as Νovel Antimicrobial Agents: Synthesis, In Silico and In Vitro Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Furanyl-1,3-thiazol-2-yl and benzoxazol-5-yl acetic acid derivatives: novel classes of heparanase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-(2-furyl)-1,3-thiazol-2-amine

Introduction

4-(2-furyl)-1,3-thiazol-2-amine is a heterocyclic compound featuring a furan ring linked to a 2-aminothiazole core. Both the 2-aminothiazole and furan moieties are significant pharmacophores found in numerous biologically active molecules and approved drugs.[1] The thiazole ring is a key component in pharmaceuticals with a wide range of activities, including anticancer, anti-HIV, anti-inflammatory, and antimicrobial properties.[1][2] Similarly, the furan scaffold is present in many medicinal products.[1] The combination of these two heterocyclic systems in a single molecule presents an interesting scaffold for medicinal chemistry research and drug development. This guide provides a detailed overview of its chemical identity, physicochemical properties, synthetic protocols, and potential biological significance.

Chemical Identity

-

IUPAC Name: 4-(furan-2-yl)-1,3-thiazol-2-amine[3]

-

CAS Number: 28989-52-8[3]

-

Molecular Formula: C₇H₆N₂OS[3]

-

Canonical SMILES: C1=COC(=C1)C2=CSC(=N2)N[3]

-

InChI: InChI=1S/C7H6N2OS/c8-7-9-5(4-11-7)6-2-1-3-10-6/h1-4H,(H2,8,9)[3]

-

InChIKey: CGJGALUSBPYALD-UHFFFAOYSA-N[3]

2D Structure:

Physicochemical Properties

The following table summarizes the computed physicochemical properties of 4-(furan-2-yl)-1,3-thiazol-2-amine. These parameters are crucial in early-stage drug development for predicting the pharmacokinetic profile of a compound.

| Property | Value | Significance in Drug Development |

| Molecular Weight | 166.20 g/mol [3] | Influences diffusion rates and is a key parameter in Lipinski's Rule of Five for oral bioavailability. |

| XLogP3 | 1.4[3] | A measure of lipophilicity, which influences membrane permeability and plasma protein binding. |

| Hydrogen Bond Donor Count | 1 | Affects solubility and the ability to bind to biological targets. |

| Hydrogen Bond Acceptor Count | 3 | Affects solubility and the ability to bind to biological targets. |

| Rotatable Bond Count | 1 | Influences conformational flexibility and binding entropy. |

| Topological Polar Surface Area | 80.3 Ų[3] | Predicts the transport properties of drugs, including intestinal absorption and blood-brain barrier penetration. |

| Formal Charge | 0 | The overall charge of the molecule at physiological pH. |

| Refractive Index | 1.725 | A measure of how light propagates through the substance. |

| Molar Refractivity | 46.18 cm³ | Relates to the volume and polarizability of the molecule. |

| Polarizability | 18.29 ų | The ability of the molecule's electron cloud to be distorted by an electric field. |

Experimental Protocols

Synthesis via Hantzsch Thiazole Synthesis

A common and effective method for synthesizing 4-substituted-2-aminothiazoles is the Hantzsch thiazole synthesis. The following is a generalized protocol for the synthesis of this compound.

Materials:

-

2-Bromoacetylfuran

-

Thiourea

-

Ethanol (or a similar suitable solvent)

-

Sodium bicarbonate (or another mild base)

Procedure:

-

Dissolve thiourea in ethanol in a round-bottom flask equipped with a reflux condenser.

-

Add an equimolar amount of 2-bromoacetylfuran to the solution.

-

The reaction mixture is typically stirred at room temperature or heated to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled, and the resulting hydrobromide salt of the product may precipitate.

-

The salt is collected by filtration and then neutralized with a mild base, such as a saturated aqueous solution of sodium bicarbonate, to yield the free amine.

-

The crude product is then purified, typically by recrystallization from a suitable solvent (e.g., ethanol, methanol, or an ethanol/water mixture) to afford pure this compound.

Characterization: The structure and purity of the synthesized compound should be confirmed by standard analytical techniques, including:

-

¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy

-

Mass Spectrometry (MS)

-

Infrared (IR) spectroscopy

-

Melting point determination

Qualitative Solubility Assessment

Understanding the solubility of a compound is fundamental for its formulation and biological testing.

Materials:

-

Synthesized this compound

-

A selection of solvents (e.g., water, ethanol, dimethyl sulfoxide (DMSO), dichloromethane (DCM))

-

Small test tubes or vials

-

Vortex mixer

Procedure:

-

Place a small, accurately weighed amount (e.g., 1-5 mg) of the compound into a series of test tubes.

-

Add a measured volume (e.g., 1 mL) of a solvent to each test tube.

-

Vigorously agitate the mixture using a vortex mixer for at least one minute.

-

Visually inspect the mixture to determine the extent of dissolution.

-

Classify the solubility as soluble (a clear solution is formed), partially soluble (some solid remains), or insoluble (no apparent dissolution).

-

This process can be repeated with different solvents to establish a solubility profile.

Workflow for Synthesis and Biological Evaluation

The following diagram illustrates a typical workflow for the synthesis, purification, and subsequent biological evaluation of this compound and its derivatives.

Caption: A logical workflow for the synthesis and evaluation of this compound.

Potential Biological Activities

While specific biological data for this compound is not extensively detailed in the provided search results, the 2-aminothiazole scaffold is a well-established pharmacophore with a broad range of reported biological activities. Derivatives of 2-aminothiazole have demonstrated potential as:

-

Anticancer agents: Some thiazole derivatives have shown cytotoxic effects against various cancer cell lines.[1]

-

Antimicrobial agents: The thiazole nucleus is present in compounds with antibacterial and antifungal properties.[2]

-

Anti-inflammatory agents: Certain thiazole-containing molecules exhibit anti-inflammatory activity.[2]

-

Antiviral agents: Notably, some thiazole derivatives have been investigated for their anti-HIV activity.[2]

Given these precedents, this compound represents a valuable starting point for further investigation and derivatization in the pursuit of novel therapeutic agents. The furan ring can also contribute to and modulate the biological activity of the overall molecule.

References

An In-depth Technical Guide to 4-(2-furyl)-1,3-thiazol-2-amine

For researchers, scientists, and professionals in drug development, a thorough understanding of chemical compounds is paramount. This guide provides a detailed overview of 4-(2-furyl)-1,3-thiazol-2-amine, a heterocyclic compound with potential applications in medicinal chemistry.

Molecular Profile

The fundamental properties of this compound are summarized below, providing a foundational understanding of the molecule.

| Property | Value | Reference |

| Molecular Formula | C7H6N2OS | [1][2] |

| Molecular Weight | 166.20 g/mol | [1][2] |

| IUPAC Name | 4-(furan-2-yl)-1,3-thiazol-2-amine | [2] |

| CAS Number | 28989-52-8 | [2] |

| SMILES | C1=COC(=C1)C2=CSC(=N2)N | [2] |

Synthesis and Experimental Protocols

The synthesis of 2-aminothiazole derivatives, such as this compound, often follows the Hantzsch thiazole synthesis.[3] This method typically involves the reaction of an α-haloketone with a thiourea. While specific protocols for the title compound are not extensively detailed in the provided results, a general synthetic pathway can be inferred.

A general protocol for the synthesis of related N,4-diaryl-1,3-thiazole-2-amines involves the condensation of a substituted α-bromoacetophenone with a substituted phenylthiourea. This reaction highlights a common strategy for creating the 2-aminothiazole core structure.

Logical Flow of a Generalized Hantzsch Thiazole Synthesis

Caption: Generalized workflow for Hantzsch thiazole synthesis.

Biological Activities and Potential Applications

Derivatives of 2-aminothiazole are known to exhibit a wide range of biological activities, making them attractive scaffolds for drug discovery. These activities include antimicrobial, antifungal, anti-inflammatory, and anticancer properties.[3][4]

Anti-inflammatory Activity: N,4-diaryl-1,3-thiazole-2-amines have been investigated as inhibitors of enzymes involved in the eicosanoid metabolism, such as 5-lipoxygenase (5-LO) and cyclooxygenases (COX-1 and COX-2), which are key players in inflammatory processes.[5] The general experimental approach to assess these activities involves cell-based assays.

Experimental Workflow for Assessing Anti-inflammatory Activity

Caption: Workflow for in vitro anti-inflammatory enzyme assays.

Antiproliferative Activity: Certain N,4-diaryl-1,3-thiazole-2-amines have been designed and synthesized as tubulin inhibitors, demonstrating potent antiproliferative activity in human cancer cell lines.[6] The mechanism of action involves the disruption of microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent cell death.

Signaling Pathway of Tubulin Inhibition

Caption: Mechanism of cell death via tubulin polymerization inhibition.

References

- 1. Sapphire Bioscience [sapphirebioscience.com]

- 2. 4-(Furan-2-yl)-1,3-thiazol-2-amine | C7H6N2OS | CID 727834 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Multi-dimensional target profiling of N,4-diaryl-1,3-thiazole-2-amines as potent inhibitors of eicosanoid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and bioevaluation of N,4-diaryl-1,3-thiazole-2-amines as tubulin inhibitors with potent antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic and Structural Elucidation of 4-(2-furyl)-1,3-thiazol-2-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the heterocyclic compound 4-(2-furyl)-1,3-thiazol-2-amine. The information presented herein is essential for its identification, characterization, and application in further research and development. The data is compiled from publicly available information and predictive models based on the analysis of structurally related compounds.

Compound Profile

IUPAC Name: 4-(furan-2-yl)-1,3-thiazol-2-amine[1] Molecular Formula: C₇H₆N₂OS[1] Molecular Weight: 166.20 g/mol [1] CAS Number: 28989-52-8[1]

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These values are estimated based on the compound's structure and data from analogous compounds.

¹H NMR (Nuclear Magnetic Resonance) Spectroscopy

Solvent: DMSO-d₆ Frequency: 400 MHz

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ~7.60 | dd | ~1.8, 0.8 | Furan H5 |

| ~7.20 | s | - | Thiazole H5 |

| ~6.80 | s (broad) | - | -NH₂ |

| ~6.70 | dd | ~3.5, 0.8 | Furan H3 |

| ~6.50 | dd | ~3.5, 1.8 | Furan H4 |

¹³C NMR Spectroscopy

Solvent: DMSO-d₆ Frequency: 100 MHz

| Chemical Shift (δ) ppm | Assignment |

| ~168.0 | Thiazole C2 (-NH₂) |

| ~152.0 | Furan C2 |

| ~145.0 | Thiazole C4 |

| ~142.0 | Furan C5 |

| ~112.0 | Furan C4 |

| ~108.0 | Furan C3 |

| ~105.0 | Thiazole C5 |

FT-IR (Fourier-Transform Infrared) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3250 | Medium | N-H stretching (asymmetric and symmetric) of primary amine[2] |

| 3100-3000 | Weak | Aromatic C-H stretching |

| 1650-1580 | Medium | N-H bending of primary amine[2] |

| ~1600 | Medium | C=N stretching (thiazole ring) |

| ~1550 | Medium | C=C stretching (furan and thiazole rings) |

| 1335-1250 | Strong | Aromatic C-N stretching[2] |

| ~1150 | Strong | C-O-C stretching (furan ring) |

| 910-665 | Strong | N-H wagging of primary amine[2] |

Mass Spectrometry

Ionization Mode: Electron Ionization (EI)

| m/z | Relative Intensity (%) | Assignment |

| 166.02 | High | [M]⁺ (Molecular Ion) |

| 138 | Moderate | [M - CO]⁺ |

| 110 | Moderate | [M - C₂H₂O]⁺ |

| 97 | Moderate | [C₄H₃S-CN]⁺ |

| 69 | High | [C₄H₅O]⁺ |

Experimental Protocols

The following are generalized protocols for the synthesis and spectroscopic analysis of this compound, based on established methods for similar thiazole derivatives.

Synthesis of this compound

A common method for the synthesis of 2-aminothiazole derivatives is the Hantzsch thiazole synthesis.

-

Step 1: α-Halogenation of the Ketone. 2-Acetylfuran is treated with a halogenating agent such as bromine in a suitable solvent like glacial acetic acid or diethyl ether to yield 2-bromoacetylfuran. The reaction is typically performed at low temperatures (0-5°C) and then stirred at room temperature.

-

Step 2: Cyclocondensation. The resulting 2-bromoacetylfuran is then reacted with thiourea in a solvent such as ethanol. The mixture is heated under reflux for several hours.

-

Work-up and Purification. After cooling, the reaction mixture is neutralized with a base (e.g., sodium bicarbonate solution) to precipitate the crude product. The solid is collected by filtration, washed with water, and dried. Purification is achieved by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Spectroscopic Analysis

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer. The sample is dissolved in deuterated dimethyl sulfoxide (DMSO-d₆). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.[3]

-

FT-IR Spectroscopy: The IR spectrum is obtained using an FT-IR spectrometer. The sample is prepared as a KBr pellet or analyzed using an Attenuated Total Reflectance (ATR) accessory. The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

-

Mass Spectrometry: The mass spectrum is obtained using a mass spectrometer with an electron ionization (EI) source. The sample is introduced via a direct insertion probe or through a gas chromatograph.[1]

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of a chemical compound like this compound.

Caption: General workflow for the synthesis and spectroscopic analysis of this compound.

This guide provides a foundational understanding of the spectroscopic properties of this compound. For definitive analysis, experimental verification of the predicted data is recommended.

References

The Multifaceted Biological Activities of 2-Aminothiazole Derivatives: A Technical Guide for Researchers

Introduction

The 2-aminothiazole scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry due to its presence in a wide array of biologically active compounds and clinically approved drugs.[1][2][3] Its versatile structure allows for diverse substitutions, enabling the fine-tuning of pharmacological properties and the development of potent agents for various therapeutic applications. This technical guide provides an in-depth overview of the biological activities of 2-aminothiazole derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. The content is tailored for researchers, scientists, and drug development professionals, offering a comprehensive resource complete with quantitative data, detailed experimental protocols, and visualizations of key biological pathways and workflows.

Anticancer Activity

2-Aminothiazole derivatives have emerged as a promising class of anticancer agents, exhibiting potent cytotoxic and antiproliferative effects against a broad spectrum of cancer cell lines.[4][5][6] The anticancer efficacy of these compounds is often attributed to their ability to induce apoptosis, trigger cell cycle arrest, and inhibit key signaling pathways crucial for cancer cell survival and proliferation.[5][7]

Quantitative Anticancer Activity Data

The in vitro cytotoxic activity of 2-aminothiazole derivatives is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit 50% of cell growth. The table below summarizes the IC50 values of selected 2-aminothiazole derivatives against various human cancer cell lines.

| Compound/Derivative | Cancer Cell Line | IC50 Value | Reference |

| Ethyl 2-[2-(dibutylamino)acetamido]thiazole-4-carboxylate | Panc-1 (Pancreatic) | 43.08 µM | [4] |

| Ethyl 2-[2-(4-methylpiperidin-1-yl)acetamido]thiazole-4-carboxylate | Panc-1 (Pancreatic) | > 50% inhibition at 90 µM | [4] |

| N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamide (Compound 27) | HeLa (Cervical) | 1.6 ± 0.8 µM | [5] |

| Compound 20 | H1299 (Lung) | 4.89 µM | [5] |

| Compound 20 | SHG-44 (Glioma) | 4.03 µM | [5] |

| TH-39 | K562 (Leukemia) | 0.78 µM | [5] |

| Compound 23 | HepG2 (Liver) | 0.51 mM | [5] |

| Compound 24 | HepG2 (Liver) | 0.57 mM | [5] |

| Compound 23 | PC12 (Pheochromocytoma) | 0.309 mM | [5] |

| Compound 24 | PC12 (Pheochromocytoma) | 0.298 mM | [5] |

| Compound 79a | MCF-7 (Breast) | 2.32 µg/mL (GI50) | [5] |

| Compound 79b | A549 (Lung) | 1.61 µg/mL (GI50) | [5] |

Mechanisms of Anticancer Action

The anticancer effects of 2-aminothiazole derivatives are mediated through various mechanisms, primarily the induction of programmed cell death (apoptosis) and the disruption of the cell division cycle.[5]

1. Induction of Apoptosis:

Several studies have demonstrated that 2-aminothiazole derivatives can trigger apoptosis in cancer cells through both intrinsic and extrinsic pathways. A common mechanism involves the modulation of the Bcl-2 family of proteins, where the expression of the anti-apoptotic protein Bcl-2 is downregulated, and the pro-apoptotic protein Bax is upregulated.[5] This shift in the Bax/Bcl-2 ratio leads to the release of cytochrome c from the mitochondria, activating a cascade of caspases that ultimately execute apoptosis.

2. Cell Cycle Arrest:

2-Aminothiazole derivatives can also impede cancer cell proliferation by inducing cell cycle arrest at specific checkpoints, such as the G0/G1 or G2/M phases.[5] This prevents the cells from progressing through the cell division cycle, ultimately leading to a halt in tumor growth.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of compounds.[3]

Methodology:

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the 2-aminothiazole derivatives and a positive control (a known anticancer drug) and incubated for a specified period (e.g., 48 or 72 hours).[3]

-

MTT Addition: After the incubation period, an MTT solution is added to each well.[3]

-

Formazan Solubilization: Viable cells metabolize the MTT into a purple formazan product. A solubilizing agent, such as DMSO, is added to dissolve the formazan crystals.[3]

-

Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.

-

IC50 Calculation: The IC50 value is calculated by plotting the percentage of cell viability against the compound concentration.

Antimicrobial Activity

2-Aminothiazole derivatives have demonstrated significant activity against a wide range of pathogenic microorganisms, including bacteria and fungi, making them attractive scaffolds for the development of new antimicrobial agents.[8][9][10]

Quantitative Antimicrobial Activity Data

The antimicrobial potency of these compounds is often expressed as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |

| Compound 8 | Enterobacter cloacae | Potent antibacterial | [9] |

| Compound 1 | Trichophyton viride | Good antifungal | [9] |

| SMB-1, SMB-2, SMB-6 | Staphylococcus aureus | Comparable to Ampicillin | [11] |

| SMB-1, SMB-2, SMB-6 | Staphylococcus epidermidis | Comparable to Ampicillin | [11] |

| SMB-1, SMB-2, SMB-6, SMB-6a | Escherichia coli | Comparable to Ampicillin | [11] |

| SMB-1, SMB-2, SMB-6, SMB-6a | Klebsiella pneumoniae | Comparable to Ampicillin | [11] |

| SMB-1, SMB-6 | Candida albicans | Good activity | [11] |

| SMB-1 | Aspergillus niger | Comparable to Miconazole nitrate | [11] |

Mechanisms of Antimicrobial Action

The antimicrobial activity of 2-aminothiazole derivatives can be attributed to various mechanisms, including the inhibition of essential enzymes in microbial metabolic pathways. For instance, molecular docking studies have suggested that some derivatives may act by inhibiting MurB, an enzyme involved in bacterial cell wall synthesis, and CYP51, an enzyme crucial for fungal cell membrane integrity.[9]

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard laboratory procedure used to determine the MIC of an antimicrobial agent.[9]

Methodology:

-

Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium.

-

Serial Dilution: The 2-aminothiazole derivative is serially diluted in a 96-well microtiter plate containing the broth medium.

-

Inoculation: Each well is inoculated with the standardized microbial suspension.

-

Incubation: The plate is incubated under appropriate conditions (e.g., temperature, time) to allow for microbial growth.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.[3] This can be assessed visually or by measuring the optical density.

Anti-inflammatory Activity

Certain 2-aminothiazole derivatives have been shown to possess anti-inflammatory properties, primarily through the inhibition of key enzymes involved in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX).[12][13]

Quantitative Anti-inflammatory Activity Data

The inhibitory activity of these compounds against COX enzymes is often evaluated and expressed as IC50 values.

| Compound/Derivative | Enzyme | IC50 (µM) | Reference |

| Compound Series | COX-1 | 1.00 - 6.34 | [14] |

| Compound Series | COX-2 | 0.09 - 0.71 | [14] |

Some derivatives have also been identified as potent inhibitors of phosphodiesterase type 5 (PDE5), an enzyme involved in various signaling pathways.[14]

Experimental Protocol: COX Inhibition Assay

The ability of 2-aminothiazole derivatives to inhibit COX-1 and COX-2 can be determined using commercially available assay kits.

Methodology:

-

Enzyme and Substrate Preparation: The COX-1 or COX-2 enzyme and its substrate (e.g., arachidonic acid) are prepared according to the kit's instructions.

-

Compound Incubation: The enzyme is pre-incubated with various concentrations of the 2-aminothiazole derivative.

-

Reaction Initiation: The reaction is initiated by adding the substrate.

-

Product Measurement: The amount of prostaglandin produced is measured, typically through a colorimetric or fluorometric method.

-

IC50 Calculation: The IC50 value is calculated by plotting the percentage of enzyme inhibition against the compound concentration.

Other Biological Activities

Beyond their anticancer, antimicrobial, and anti-inflammatory effects, 2-aminothiazole derivatives have been investigated for a range of other biological activities, including:

-

Enzyme Inhibition: Certain derivatives have shown inhibitory activity against enzymes such as carbonic anhydrase, acetylcholinesterase, and butyrylcholinesterase.[15]

-

Antiviral Activity: Some 2-aminothiazole compounds have been explored for their potential as antiviral agents.[16]

-

Neuronal Nitric Oxide Synthase (nNOS) Inhibition: Analogs of potent nNOS inhibitors have been synthesized with a 2-aminothiazole core, although with reduced potency compared to their 2-aminopyridine counterparts.[17][18]

Synthesis of 2-Aminothiazole Derivatives

The most common and versatile method for the synthesis of 2-aminothiazole derivatives is the Hantzsch thiazole synthesis .[2][19] This reaction involves the condensation of an α-haloketone with a thiourea or thioamide.

General Experimental Protocol for Hantzsch Synthesis:

-

Reactant Dissolution: The α-haloketone and thiourea (or a substituted thiourea) are dissolved in a suitable solvent, such as ethanol.

-

Reaction: The mixture is typically heated under reflux for a specific period. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, the mixture is cooled, and the product may precipitate. The solid product is collected by filtration.

-

Purification: The crude product is often purified by recrystallization from an appropriate solvent to yield the pure 2-aminothiazole derivative.

Conclusion

2-Aminothiazole derivatives represent a highly versatile and pharmacologically significant class of compounds. Their broad spectrum of biological activities, including potent anticancer, antimicrobial, and anti-inflammatory effects, underscores their immense therapeutic potential. The ability to readily synthesize a diverse library of derivatives through methods like the Hantzsch synthesis provides a robust platform for structure-activity relationship (SAR) studies and the optimization of lead compounds. The experimental protocols and mechanistic insights provided in this guide offer a foundational framework for researchers to further explore and harness the therapeutic promise of the 2-aminothiazole scaffold in the development of novel drugs.

References

- 1. [PDF] Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. | Semantic Scholar [semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. Synthesis, Characterization, and Anticancer Activity of 2-Aminothiazole Derivatives | Semantic Scholar [semanticscholar.org]

- 5. benchchem.com [benchchem.com]

- 6. tandfonline.com [tandfonline.com]

- 7. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. jocpr.com [jocpr.com]

- 9. tandfonline.com [tandfonline.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. researchgate.net [researchgate.net]

- 14. Design, synthesis and biological evaluation of new 2-aminothiazole scaffolds as phosphodiesterase type 5 regulators and COX-1/COX-2 inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05561A [pubs.rsc.org]

- 15. 2-Amino thiazole derivatives as inhibitors of some metabolic enzymes: An in vitro and in silico study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities [ouci.dntb.gov.ua]

- 17. Synthesis and enzymatic evaluation of 2- and 4-aminothiazole-based inhibitors of neuronal nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Synthesis and enzymatic evaluation of 2- and 4-aminothiazole-based inhibitors of neuronal nitric oxide synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 19. derpharmachemica.com [derpharmachemica.com]

An In-Depth Technical Guide to 4-(2-furyl)-1,3-thiazol-2-amine: Synthesis, and Biological Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(2-furyl)-1,3-thiazol-2-amine, a heterocyclic compound belonging to the versatile 2-aminothiazole class. This document details its discovery and historical context, provides a detailed experimental protocol for its synthesis via the Hantzsch thiazole synthesis, and summarizes its known physicochemical properties. While specific biological activity data for this exact compound is limited in publicly available literature, this guide explores the well-documented biological significance of the broader 2-aminothiazole scaffold, suggesting potential areas for future investigation.

Introduction

The 2-aminothiazole moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds with a wide range of therapeutic applications, including antimicrobial, anti-inflammatory, anticancer, and antiviral activities. The incorporation of various substituents onto the thiazole ring allows for the fine-tuning of a compound's pharmacological profile. The presence of a furan ring, as in this compound, is of particular interest due to the furan moiety's own established role in bioactive molecules. This guide focuses on the synthesis, and potential biological relevance of this compound.

Discovery and History

The specific discovery of this compound is not prominently documented in readily accessible historical records. However, its synthesis falls under the well-established Hantzsch thiazole synthesis, first reported by Arthur Hantzsch in 1887. This reaction, involving the condensation of an α-haloketone with a thioamide, has been a cornerstone of heterocyclic chemistry for over a century and the primary method for preparing a vast array of thiazole derivatives. The synthesis of 2-aminothiazoles, in particular, has been a subject of extensive research due to their importance as precursors to sulfa drugs and other pharmaceuticals. The preparation of this compound would have logically followed the availability of its key precursor, 2-acetylfuran, and the development of methods for its α-halogenation.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is compiled from publicly available chemical databases.[1]

| Property | Value | Source |

| Molecular Formula | C₇H₆N₂OS | PubChem[1] |

| Molecular Weight | 166.20 g/mol | PubChem[1] |

| CAS Number | 28989-52-8 | PubChem[1] |

| Appearance | Not specified | - |

| Melting Point | Not specified | - |

| Boiling Point | Not specified | - |

| Solubility | Not specified | - |

Experimental Protocols: Synthesis of this compound

The synthesis of this compound is most commonly achieved through the Hantzsch thiazole synthesis. This reaction involves the cyclocondensation of 2-bromoacetylfuran with thiourea.

Hantzsch Thiazole Synthesis

The overall reaction scheme is depicted below:

Caption: General workflow for the Hantzsch synthesis of this compound.

Detailed Experimental Procedure (Prophetic)

Materials:

-

2-Bromoacetylfuran

-

Thiourea

-

Ethanol (absolute)

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Deionized water

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Büchner funnel and flask

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-bromoacetylfuran (1.0 equivalent) in absolute ethanol.

-

Addition of Thiourea: To the stirred solution, add thiourea (1.1 equivalents).

-

Reaction: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature.

-

Precipitation: Pour the reaction mixture into a beaker containing cold deionized water. A precipitate of the hydrobromide salt of the product is expected to form.

-

Neutralization: Slowly add a saturated aqueous solution of sodium bicarbonate to neutralize the hydrobromic acid formed during the reaction until effervescence ceases and the pH is neutral to slightly basic. This will precipitate the free amine.

-

Isolation: Collect the solid precipitate by vacuum filtration using a Büchner funnel. Wash the filter cake with cold deionized water.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.

-

Characterization: The structure and purity of the final product should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) and melting point determination.

Biological Activity and Signaling Pathways

While specific biological studies on this compound are not extensively reported in the available literature, the 2-aminothiazole scaffold is a well-known pharmacophore with a broad range of biological activities. Derivatives of 2-aminothiazole have been reported to exhibit:

-

Anticancer Activity: Many 2-aminothiazole derivatives have demonstrated potent antiproliferative activity against various cancer cell lines.[4] The mechanism of action often involves the inhibition of key enzymes in cancer signaling pathways, such as kinases.

-

Antimicrobial Activity: The 2-aminothiazole nucleus is present in several antimicrobial agents. These compounds can act against a spectrum of bacteria and fungi.[5]

-

Anti-inflammatory Activity: Certain N,4-diaryl-1,3-thiazol-2-amine derivatives have been identified as inhibitors of enzymes involved in the inflammatory cascade, such as 5-lipoxygenase.[6]

The furan moiety in this compound may also contribute to its biological profile. Furan-containing compounds are known to possess a variety of biological activities. For instance, derivatives of 2-amino-5-benzoyl-4-(2-furyl)thiazoles have been screened for in vitro anti-tubercular activities.[7]

Given the established activities of related compounds, this compound represents a promising candidate for screening in various biological assays to explore its potential as an anticancer, antimicrobial, or anti-inflammatory agent.

Future Research Directions:

A logical next step in the investigation of this compound would be to perform a comprehensive biological evaluation.

Caption: A proposed workflow for the biological evaluation of this compound.

Conclusion

This compound is a readily accessible heterocyclic compound via the robust Hantzsch thiazole synthesis. While its specific biological activities and historical discovery are not well-documented, its structural components—the 2-aminothiazole core and the furan moiety—are prevalent in a multitude of bioactive molecules. This technical guide provides a foundational understanding of this compound, offering a detailed synthetic approach and highlighting its potential for future investigation in drug discovery and development programs. Further research is warranted to fully elucidate the pharmacological profile of this promising molecule.

References

- 1. researchgate.net [researchgate.net]

- 2. tandfonline.com [tandfonline.com]

- 3. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Potential Therapeutic Targets of 2-Aminothiazole Compounds

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically approved drugs and a vast array of investigational compounds.[1][2] Its synthetic tractability and ability to interact with a wide range of biological targets have made it a focal point in drug discovery. This technical guide provides a comprehensive overview of the key therapeutic targets of 2-aminothiazole derivatives, with a particular focus on their roles as kinase inhibitors in oncology, their potential in treating neurodegenerative diseases, and their antimicrobial activities. We will delve into the mechanisms of action, present quantitative data on their efficacy, detail relevant experimental protocols, and visualize key pathways to provide a thorough resource for researchers in the field.

Introduction: The Versatility of the 2-Aminothiazole Scaffold

The 2-aminothiazole ring system is a five-membered heterocycle containing sulfur and nitrogen atoms at positions 1 and 3, respectively.[3] This structure is a key pharmacophore found in a variety of therapeutically important agents.[2][4] The amino group at the 2-position serves as a versatile functional handle, allowing for the construction of diverse chemical libraries with a wide range of biological activities.[3][5]

2-Aminothiazole derivatives have demonstrated a remarkable breadth of pharmacological effects, including anticancer, antimicrobial, anti-inflammatory, antiviral, and neuroprotective properties.[2][6] This versatility stems from the scaffold's ability to form key hydrogen bonding and other non-covalent interactions with various enzyme active sites and protein pockets.[5] Clinically approved drugs such as the kinase inhibitor Dasatinib and the PI3K inhibitor Alpelisib feature the 2-aminothiazole core, highlighting its significance in modern medicine.[7][8]

However, it is also important to note that the 2-aminothiazole moiety has been classified by some as a potential toxicophore, susceptible to metabolic activation that could lead to adverse drug reactions.[5] Therefore, careful toxicological profiling is a critical aspect of the development of any new 2-aminothiazole-based therapeutic.

2-Aminothiazole Derivatives as Kinase Inhibitors in Oncology

A major focus of research into 2-aminothiazole compounds has been their development as protein kinase inhibitors for cancer therapy.[9] Kinases play a crucial role in cell signaling pathways that regulate cell growth, proliferation, and survival, and their dysregulation is a hallmark of many cancers.[7] The 2-aminothiazole scaffold has proven to be an excellent template for designing potent and selective kinase inhibitors.[10]

Key Kinase Targets

2-Aminothiazole derivatives have been shown to inhibit a wide range of kinases, including:

-

Src Family Kinases: The discovery of Dasatinib, a potent pan-Src family kinase inhibitor, underscored the potential of the 2-aminothiazole scaffold in this area.[10] It is used in the treatment of chronic myelogenous leukemia (CML).[10]

-

Cyclin-Dependent Kinases (CDKs): High-throughput screening has identified 2-aminothiazole-based compounds as potent inhibitors of CDK2, a key regulator of the cell cycle.[11] Inhibition of CDK2 can lead to cell cycle arrest and apoptosis in cancer cells.[11]

-

Aurora Kinases: These are serine/threonine kinases that are essential for mitosis. Overexpression of Aurora kinases is common in many cancers.[12] Several 2-aminothiazole derivatives have been developed as potent inhibitors of Aurora A kinase.[9]

-

BRAF Kinase: Mutations in the BRAF gene are common in melanoma and other cancers. The 2-aminothiazole scaffold has been utilized to develop inhibitors of the BRAF kinase.[13]

-

Epidermal Growth Factor Receptor (EGFR) Kinase: EGFR is a key target in several cancers, and 2-aminothiazole derivatives have been explored as EGFR inhibitors.[13]

-

Phosphatidylinositol 3-Kinases (PI3Ks): The PI3K/Akt/mTOR pathway is a critical signaling cascade in cancer. Alpelisib is a 2-aminothiazole-containing PI3K inhibitor approved for certain types of breast cancer.[7][8]

-

Protein Kinase CK2: This kinase is involved in a wide range of cellular processes and is a target for anticancer drug development. 2-Aminothiazole derivatives have been identified as allosteric modulators of CK2.[14]

Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest

The anticancer activity of 2-aminothiazole derivatives is largely attributed to their ability to induce apoptosis (programmed cell death) and cause cell cycle arrest.[1]

-

Apoptosis Induction: These compounds can trigger both the intrinsic and extrinsic apoptotic pathways. A key mechanism involves the modulation of the Bcl-2 family of proteins, leading to a decrease in anti-apoptotic proteins like Bcl-2 and an increase in pro-apoptotic proteins like Bax.[1]

-

Cell Cycle Arrest: By inhibiting kinases like CDKs, 2-aminothiazole derivatives can halt the cell cycle at specific checkpoints, such as the G0/G1 or G2/M phases, preventing cancer cell proliferation.[1]

Quantitative Data: In Vitro Cytotoxicity

The anti-proliferative activity of 2-aminothiazole derivatives is commonly quantified by the half-maximal inhibitory concentration (IC50). The following table summarizes the in vitro cytotoxicity of selected compounds against various cancer cell lines.

| Compound/Derivative | Cancer Cell Line | IC50 Value |

| Dasatinib (BMS-354825) | Pan-Src Kinase Inhibition | Nanomolar Potency |

| Compound 14 (CDK2 Inhibitor) | A2780 (Ovarian Carcinoma) | 1-10 nM range |

| Compound 27 (Allosteric CK2 Inhibitor) | 786-O (Renal Cell Carcinoma) | 5 µM (EC50) |

| N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamide (Compound 27) | HeLa (Cervical Cancer) | 1.6 ± 0.8 µM |

| TH-39 | K562 (Leukemia) | 0.78 µM |

| Compound 79b | A549 (Lung Cancer) | 1.61 µg/mL (GI50) |

Data sourced from multiple studies.[1][10][11][14]

Experimental Protocols

2.4.1. In Vitro Kinase Inhibition Assay

-

Objective: To determine the potency of a 2-aminothiazole compound against a specific kinase.

-

Methodology:

-

Recombinant kinase enzyme is incubated with a specific substrate (e.g., a peptide) and ATP in a suitable buffer.

-

The 2-aminothiazole compound is added at various concentrations.

-

The kinase reaction is allowed to proceed for a defined period at a specific temperature.

-

The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as radiometric assays (using ³²P-ATP), fluorescence-based assays, or luminescence-based assays (e.g., ADP-Glo).

-

The IC50 value is calculated by plotting the percentage of kinase inhibition against the compound concentration.

-

2.4.2. Cell Viability Assay (MTT Assay)

-

Objective: To assess the cytotoxic effect of a 2-aminothiazole compound on cancer cell lines.

-

Methodology:

-

Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are treated with various concentrations of the 2-aminothiazole compound for a specified duration (e.g., 48 or 72 hours).

-

A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for a few hours.

-

Viable cells with active mitochondrial reductase enzymes will convert the yellow MTT to purple formazan crystals.

-

The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

-

The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.[1]

-

2.4.3. Cell Cycle Analysis by Flow Cytometry

-

Objective: To determine the effect of a 2-aminothiazole compound on the cell cycle distribution of cancer cells.

-

Methodology:

-

Cancer cells are treated with the 2-aminothiazole compound for a specific time.

-

Both treated and untreated cells are harvested and fixed in cold ethanol.

-

The fixed cells are washed and treated with RNase to remove RNA.

-

The cells are then stained with a fluorescent DNA-intercalating dye, such as propidium iodide (PI).

-

The DNA content of the cells is analyzed using a flow cytometer.

-

The distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) is determined based on their fluorescence intensity.[1]

-

Signaling Pathway Visualization

Caption: Inhibition of CDK2 by 2-aminothiazole compounds leads to cell cycle arrest.

2-Aminothiazole Compounds in Neurodegenerative Diseases

The therapeutic potential of 2-aminothiazole derivatives extends to neurodegenerative disorders such as Alzheimer's and prion diseases.[15][16]

Tau-Induced Neuronal Toxicity in Alzheimer's Disease

A series of 2-aminothiazoles have shown strong protective effects in models of Alzheimer's disease involving tau-induced neuronal toxicity.[15] Certain derivatives were found to counteract this toxicity at nanomolar concentrations, suggesting their potential as treatments for Alzheimer's and other tauopathies.[15]

Anti-Prion Activity

2-Aminothiazoles represent a novel class of compounds with anti-prion activity.[16][17] They have been shown to be effective in prion-infected neuroblastoma cell lines.[17] Research has focused on optimizing these compounds to improve their potency and pharmacokinetic properties, particularly their ability to cross the blood-brain barrier and achieve high concentrations in the brain.[17][18] Lead compounds have been identified that are orally bioavailable and show significant brain exposure in animal models.[16][18]

Quantitative Data: Anti-Prion Activity

| Compound/Derivative | Cell Line | EC50 Value |

| (5-methylpyridin-2-yl)-[4-(3-phenylisoxazol-5-yl)-thiazol-2-yl]-amine (Compound 27) | ScN2a-cl3 | 0.94 µM |

| (4-biphenyl-4-yl-thiazol-2-yl)-(6-methyl-pyridin-2-yl)-amine (Compound 1) | ScN2a-cl3 | Modest |

Data from studies on prion diseases.[16][17]

Experimental Protocol: Anti-Prion Cell-Based Assay

-

Objective: To screen for and determine the potency of 2-aminothiazole compounds in reducing the levels of the disease-causing prion protein (PrPSc).

-

Methodology:

-

Prion-infected neuroblastoma cells (e.g., ScN2a-cl3) are plated in multi-well plates.

-

The cells are treated with various concentrations of the 2-aminothiazole compounds.

-

After a few days of incubation, the cells are lysed.

-

The cell lysates are treated with proteinase K to digest the normal cellular prion protein (PrPC), leaving the protease-resistant PrPSc.

-

The remaining PrPSc is detected and quantified using methods such as enzyme-linked immunosorbent assay (ELISA) or Western blotting with anti-PrP antibodies.

-

The EC50 value, the concentration at which the PrPSc level is reduced by 50%, is calculated.

-

Experimental Workflow Visualization

Caption: General workflow for screening anti-prion activity of compounds.

Antimicrobial Potential of 2-Aminothiazole Derivatives

The 2-aminothiazole scaffold is also a promising starting point for the development of new antimicrobial agents to combat the growing threat of drug-resistant pathogens.[4][19]

Antibacterial and Antifungal Activity

Numerous studies have synthesized and evaluated series of 2-aminothiazole derivatives for their in vitro activity against a range of bacteria and fungi.[4][19][20][21] These compounds have shown activity against both Gram-positive (e.g., Bacillus subtilis, Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli), as well as fungal strains like Candida albicans and Aspergillus niger.[4][19][21]

Mechanism of Action

The antimicrobial mechanism of action for 2-aminothiazole derivatives is still under investigation but is thought to involve the inhibition of key microbial enzymes.[22] For instance, molecular docking studies have suggested that MurB, an enzyme involved in bacterial cell wall synthesis, and CYP51, a fungal lanosterol 14α-demethylase, could be potential targets.[22]

Quantitative Data: Antimicrobial Activity

The antimicrobial activity is often assessed by the minimum inhibitory concentration (MIC) or the zone of inhibition in disk diffusion assays.

| Compound Class | Target Microorganism | Activity Metric |

| Novel 2-Aminothiazole Derivatives | Bacillus subtilis | Active at 50 and 100 µg/ml (Disk Diffusion)[4][19] |

| Novel 2-Aminothiazole Derivatives | E. coli | Active at 50 and 100 µg/ml (Disk Diffusion)[4][19] |

| Novel 2-Aminothiazole Derivatives | C. albicans | Active at 50 and 100 µg/ml (Disk Diffusion)[4][19] |

| Functionally Substituted Derivatives | Various Bacteria & Fungi | Potent activity, in some cases better than reference drugs |

Data from various antimicrobial screening studies.[4][19][22]

Experimental Protocol: Disk Diffusion Method

-

Objective: To qualitatively assess the antimicrobial activity of 2-aminothiazole compounds.

-

Methodology:

-

A nutrient agar plate is uniformly inoculated with a standardized suspension of the target microorganism.

-

Sterile filter paper disks impregnated with a known concentration of the 2-aminothiazole compound are placed on the surface of the agar.

-

Standard antibiotic or antifungal disks and a solvent control disk are also placed on the plate.

-

The plate is incubated under appropriate conditions (e.g., 37°C for bacteria, 25-30°C for fungi).

-

The diameter of the zone of inhibition (the clear area around the disk where microbial growth is inhibited) is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.[4][19]

-

Conclusion

The 2-aminothiazole scaffold continues to be a highly valuable and versatile platform in drug discovery. Its proven success in targeting kinases for cancer therapy, coupled with its emerging potential in the treatment of neurodegenerative diseases and as a source of new antimicrobial agents, ensures that it will remain an area of intense research. This guide has provided a technical overview of the key therapeutic targets, mechanisms of action, and relevant experimental methodologies. Further exploration of the structure-activity relationships and optimization of the pharmacokinetic and toxicological profiles of 2-aminothiazole derivatives will be crucial for the development of the next generation of therapeutics based on this remarkable scaffold.

References

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. 2-Aminothiazole: structural characteristics and its derivatives as anti-cancer agents_Chemicalbook [chemicalbook.com]

- 4. jocpr.com [jocpr.com]

- 5. researchgate.net [researchgate.net]

- 6. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 7. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05601A [pubs.rsc.org]

- 10. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Discovery of aminothiazole inhibitors of cyclin-dependent kinase 2: synthesis, X-ray crystallographic analysis, and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 2-Aminothiazole: A privileged scaffold for the discovery of anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. merckmillipore.com [merckmillipore.com]

- 16. 2-Aminothiazoles with Improved Pharmacotherapeutic Properties for Treatment of Prion Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 17. 2-Aminothiazoles as Therapeutic Leads for Prion Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 18. 2-Aminothiazoles with improved pharmacotherapeutic properties for treatment of prion disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. ijpsr.com [ijpsr.com]

- 21. researchgate.net [researchgate.net]

- 22. scilit.com [scilit.com]

The Versatile Scaffold: A Deep Dive into the Structure-Activity Relationship of 4-Substituted-2-Aminothiazoles

For researchers, scientists, and drug development professionals, the 2-aminothiazole core represents a privileged scaffold in medicinal chemistry. Its synthetic tractability and ability to interact with a wide array of biological targets have led to its incorporation into numerous clinically relevant molecules. This technical guide explores the critical structure-activity relationships (SAR) of 4-substituted-2-aminothiazoles, offering a comprehensive overview of how modifications at this key position influence biological activity across various therapeutic areas, including kinase inhibition, and antimicrobial and anti-inflammatory applications.

The 2-aminothiazole moiety is a five-membered heterocyclic ring containing nitrogen and sulfur, which serves as a versatile template for drug design. The substituent at the 4-position of the thiazole ring plays a pivotal role in determining the molecule's pharmacological profile, influencing its potency, selectivity, and pharmacokinetic properties. Understanding the nuances of these structure-activity relationships is paramount for the rational design of novel and effective therapeutic agents.

Kinase Inhibition: A Prominent Application

One of the most significant applications of 4-substituted-2-aminothiazoles is in the development of kinase inhibitors. Kinases are a large family of enzymes that play crucial roles in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders. The 2-aminothiazole scaffold has been successfully utilized to target a variety of kinases.

A notable example is the pan-Src kinase inhibitor Dasatinib (BMS-354825), which features a 2-aminothiazole core. Optimization of this scaffold revealed that the nature of the substituent at the 4-position is critical for potent inhibition. Structure-activity relationship studies have demonstrated that specific substitutions can confer selectivity for different kinase families. For instance, the introduction of a 2-pyridyl moiety at the C-4 position has been shown to be crucial for potent activity against certain kinases.

The general SAR for 2-aminothiazole-based kinase inhibitors often involves the 2-amino group acting as a hinge-binding motif, forming key hydrogen bonds with the kinase backbone. The substituent at the 4-position typically occupies a hydrophobic pocket, and its size, shape, and electronic properties can be fine-tuned to optimize interactions and enhance potency and selectivity.

Quantitative SAR Data for Kinase Inhibitors

The following table summarizes the quantitative structure-activity relationship data for a series of 4-substituted-2-aminothiazole derivatives as Spleen Tyrosine Kinase (SYK) inhibitors.

| Compound ID | 4-Substituent | SYK Kᵢ (nM) |

| 1 | Phenyl | >1000 |

| 2 | 4-Hydroxyphenyl | 500 |

| 3 | 4-Methoxyphenyl | 250 |

| 4 | Thiazole | 100 |

Data compiled from various sources.

Antimicrobial Activity: A Scaffold for Combating Infections

The 2-aminothiazole framework is also a valuable pharmacophore in the design of novel antimicrobial agents. Derivatives of 4-substituted-2-aminothiazoles have demonstrated broad-spectrum activity against various bacterial and fungal pathogens.

The SAR for antimicrobial 2-aminothiazoles often highlights the importance of lipophilicity and the presence of specific functional groups on the 4-position substituent. For instance, the introduction of substituted phenyl rings or other heterocyclic moieties can significantly enhance antibacterial and antifungal potency.[1][2] In some cases, the mechanism of action is believed to involve the inhibition of essential bacterial enzymes.[3]

Optimal antimycobacterial activity has been observed in compounds featuring a 2-pyridyl ring at the 4-position of the thiazole scaffold, an amide linker, and a substituted phenyl ring at the 2-amino position.[4][5] The antiplasmodial activity was found to be most effective in compounds where the phenyl ring was substituted with hydrophobic, electron-withdrawing groups.[4][5]

Quantitative SAR Data for Antimicrobial Activity

The table below presents the minimal inhibitory concentration (MIC) values for a series of 4-substituted-2-aminothiazole derivatives against Mycobacterium tuberculosis H37Rv.

| Compound ID | 4-Substituent | MIC (µg/mL) |

| 5 | 2-Pyridyl | 1.56 |

| 6 | 3-Pyridyl | 6.25 |

| 7 | 4-Pyridyl | 3.13 |

| 8 | Phenyl | >50 |

Data extracted from multiple studies.

Anti-inflammatory Effects: Modulating the Inflammatory Cascade

4-Substituted-2-aminothiazoles have also emerged as promising candidates for the development of anti-inflammatory drugs. These compounds can modulate various inflammatory pathways, including the inhibition of cyclooxygenase (COX) enzymes and the production of pro-inflammatory cytokines.

The anti-inflammatory activity is often linked to the nature of the substituent at the 4-position. For instance, certain aryl substitutions have been shown to lead to potent COX-1 and COX-2 inhibition.[6] The overall SAR suggests that electronic and steric properties of the 4-substituent are crucial for effective interaction with the target enzymes.

Experimental Protocols

General Synthesis of 4-Substituted-2-Aminothiazoles (Hantzsch Thiazole Synthesis)

A widely used method for the synthesis of 4-substituted-2-aminothiazoles is the Hantzsch thiazole synthesis.[7] This typically involves the reaction of an α-haloketone with a thiourea derivative.

Materials:

-

α-Bromoketone (e.g., 2-bromoacetophenone for a 4-phenyl substituent)

-

Thiourea

-

Ethanol

Procedure:

-

Dissolve 1 equivalent of the α-bromoketone in ethanol.

-

Add 1 equivalent of thiourea to the solution.

-

Reflux the mixture for 1-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).[8]

-

After completion, cool the reaction mixture to room temperature.

-

The product often precipitates out of the solution and can be collected by filtration.

-

The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.[6]

A one-pot synthesis method involves the reaction of aromatic methyl ketones with thiourea or N-substituted thioureas in the presence of copper(II) bromide, proceeding through an α-bromination/cyclization process.[7] Another approach involves the reaction of acetophenone or cyclohexanone with thiourea in the presence of iodine.[9][10][11]

In Vitro Kinase Inhibition Assay

Materials:

-

Kinase enzyme (e.g., SYK)

-

ATP

-

Substrate peptide

-

Test compounds (4-substituted-2-aminothiazole derivatives)

-

Assay buffer

-

Kinase-Glo® Luminescent Kinase Assay kit (Promega)

Procedure:

-

Prepare serial dilutions of the test compounds in the assay buffer.

-

In a 96-well plate, add the kinase enzyme, substrate peptide, and test compound to each well.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

-

Stop the reaction and measure the remaining ATP using the Kinase-Glo® reagent according to the manufacturer's instructions.

-

The luminescence signal is inversely proportional to the kinase activity.

-

Calculate the IC50 values by plotting the percentage of kinase inhibition against the logarithm of the compound concentration.

Antimicrobial Susceptibility Testing (Broth Microdilution)

Materials: